Cas no 37531-32-1 (3-Amino-4-phenoxybenzoic acid)
3-Amino-4-phenoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-phenoxybenzoic acid
- 3-Amino-4-phenoxybenzoesaeure
- AC1Q5181
- AK-78167
- ANW-68556
- CTK8C2537
- 37531-32-1
- DTXSID50608095
- SB80011
- 3-Amino-4-phenoxybenzoicacid
- G21116
- SCHEMBL11773246
- EN300-66403
- AKOS005795189
- Z717551052
- DB-331066
-
- Inchi: 1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
- InChI Key: BBCRLBBRTVEVSP-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(C(=O)O)=CC=1N
Computed Properties
- Exact Mass: 229.07389321g/mol
- Monoisotopic Mass: 229.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.6Ų
3-Amino-4-phenoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097408-1g |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | A639848-25mg |
3-Amino-4-phenoxybenzoic Acid |
37531-32-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639848-50mg |
3-Amino-4-phenoxybenzoic Acid |
37531-32-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639848-250mg |
3-Amino-4-phenoxybenzoic Acid |
37531-32-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-66403-0.05g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-66403-0.1g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-66403-0.25g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-66403-0.5g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-66403-1.0g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-66403-2.5g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 |
3-Amino-4-phenoxybenzoic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Amino-4-phenoxybenzoic acid
Introduction to 3-Amino-4-phenoxybenzoic acid (CAS No. 37531-32-1)
3-Amino-4-phenoxybenzoic acid is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. With the CAS number 37531-32-1, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and phenoxy functional groups makes it a valuable scaffold for further chemical modifications, enabling the development of novel therapeutic agents.
The molecular structure of 3-Amino-4-phenoxybenzoic acid consists of a benzoic acid core substituted with an amino group at the third position and a phenoxy group at the fourth position. This arrangement imparts distinct electronic and steric properties, making it a promising candidate for applications in drug design. The compound exhibits moderate solubility in polar organic solvents, which facilitates its use in synthetic protocols and formulation development.
In recent years, 3-Amino-4-phenoxybenzoic acid has been extensively studied for its potential biological effects. Research has highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and antioxidant properties. The amino group at the third position allows for further derivatization, enabling the creation of amides, esters, and other functionalized derivatives that may enhance bioavailability and target specificity.
One of the most compelling aspects of 3-Amino-4-phenoxybenzoic acid is its utility in the development of enzyme inhibitors. Studies have demonstrated that derivatives of this compound can interact with specific enzymatic targets, modulating their activity in ways that may lead to therapeutic benefits. For instance, modifications at the phenoxy group have been shown to influence binding affinity and selectivity, making it possible to design inhibitors with high precision.
The phenoxy group in 3-Amino-4-phenoxybenzoic acid also contributes to its potential as a ligand in receptor binding studies. Its aromatic nature allows for π-stacking interactions with biological targets, which can be exploited to develop molecules with enhanced binding affinity. This property has been particularly useful in the design of radioligands for positron emission tomography (PET) imaging, where precise targeting is crucial for diagnostic applications.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Amino-4-phenoxybenzoic acid's interactions with biological systems. Molecular docking studies have identified specific pockets on target proteins where this compound can bind effectively. These insights have guided the development of more potent and selective derivatives, paving the way for new drug candidates.
The pharmaceutical industry has shown particular interest in 3-Amino-4-phenoxybenzoic acid due to its versatility as a building block. Its ability to undergo various chemical transformations allows for the rapid assembly of complex molecules with tailored properties. This flexibility has been leveraged in the synthesis of small-molecule drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
In conclusion, 3-Amino-4-phenoxybenzoic acid (CAS No. 37531-32-1) represents a significant asset in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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